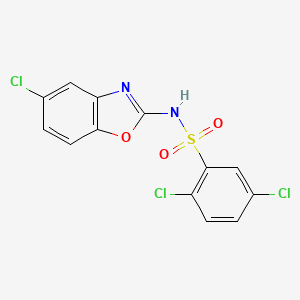

![molecular formula C19H16ClN3O B1663060 N-(4-クロロフェニル)-2-[(ピリジン-4-イルメチル)アミノ]ベンザミド CAS No. 269390-69-4](/img/structure/B1663060.png)

N-(4-クロロフェニル)-2-[(ピリジン-4-イルメチル)アミノ]ベンザミド

概要

説明

科学的研究の応用

VEGFRチロシンキナーゼ阻害剤IIは、科学研究において幅広い用途があります。

準備方法

VEGFRチロシンキナーゼ阻害剤IIの合成には、いくつかのステップが含まれます。一般的な方法の1つは、4-クロロアニリンと4-ピリジンカルボキシアルデヒドを縮合させて中間体シッフ塩基を形成し、その後、対応するアミンに還元することです。 このアミンは、続いて2-クロロベンゾイルクロリドでアシル化され、最終生成物が得られます . 工業生産方法では、通常、同様の合成経路が用いられますが、自動反応器や連続フロープロセスを使用するなど、大規模生産に最適化されています。これにより、高い収率と純度が確保されます .

化学反応の分析

VEGFRチロシンキナーゼ阻害剤IIは、以下を含むさまざまな化学反応を起こします。

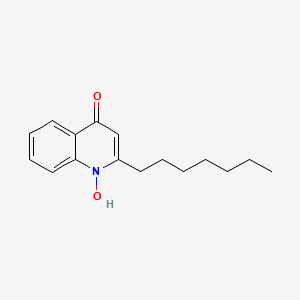

酸化: この化合物は、特定の条件下で酸化されて対応するN-オキシドを形成することができます。

還元: 還元反応により、ニトロ基をアミンに変換することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素ガスなどのハロゲン化剤などがあります . これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

作用機序

VEGFRチロシンキナーゼ阻害剤IIは、VEGFRのチロシンキナーゼドメインのATP結合部位に結合することにより、その効果を発揮します。 この結合は、受容体のキナーゼ活性を阻害し、血管新生に関与する下流のシグナル伝達タンパク質のリン酸化を防ぎます . VEGFRシグナル伝達経路の阻害は、血管形成の減少につながり、それによって腫瘍の増殖と転移が阻害されます .

類似化合物との比較

VEGFRチロシンキナーゼ阻害剤IIは、スニチニブ、ソラフェニブ、アクチニブなどの他の類似化合物と比較されます。 これらの化合物は、VEGFRを標的としますが、選択性と効力は異なります . 例えば:

スニチニブ: VEGFR、PDGFR、KITを標的とするマルチターゲット受容体型チロシンキナーゼ阻害剤.

ソラフェニブ: VEGFR、PDGFR、RAFキナーゼを阻害する.

アクチニブ: VEGFR1、VEGFR2、VEGFR3の選択的阻害剤.

VEGFRチロシンキナーゼ阻害剤IIは、VEGFRに対する高い選択性と、最小限のオフターゲット効果で血管新生を阻害する能力のために、ユニークです .

特性

IUPAC Name |

N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPZCOONYBPZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430900 | |

| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269390-69-4 | |

| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of VEGFR Tyrosine Kinase Inhibitor II?

A1: VEGFR Tyrosine Kinase Inhibitor II exerts its effects by inhibiting the VEGFR2/Akt/ERK1/2 signaling pathway. [] This pathway plays a crucial role in angiogenesis, the formation of new blood vessels, and is often dysregulated in diseases like cancer and psoriasis.

Q2: How does inhibiting the VEGFR2/Akt/ERK1/2 pathway impact angiogenesis and inflammation?

A2: Research suggests that inhibiting the VEGFR2/Akt/ERK1/2 pathway with VEGFR Tyrosine Kinase Inhibitor II can reduce cell viability, inhibit cell migration and tube formation in human umbilical vein endothelial cells (HUVECs). [] This inhibition also leads to a decrease in the production of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6. [] These effects collectively contribute to reduced angiogenesis and inflammation.

Q3: Has VEGFR Tyrosine Kinase Inhibitor II been studied in any disease models?

A3: Yes, VEGFR Tyrosine Kinase Inhibitor II has been investigated in a zebrafish model for vascular toxicity and vascular preservation. [] While the specific details of this study are not provided in the abstract, it highlights the use of this compound in a model organism to understand its effects on blood vessels.

Q4: Are there any known computational studies exploring the binding of VEGFR Tyrosine Kinase Inhibitor II to its target?

A4: Yes, computational studies employing a hybrid steered molecular dynamics (hSMD) method have been conducted to analyze the binding energy of VEGFR Tyrosine Kinase Inhibitor II to VEGFR1. [] This study validated the hSMD method and demonstrated its accuracy in predicting binding energies, which can be further utilized to explore the interactions of similar compounds.

Q5: Beyond VEGFR1, has VEGFR Tyrosine Kinase Inhibitor II been studied in the context of other proteins or pathways?

A5: Interestingly, VEGFR Tyrosine Kinase Inhibitor II has been indirectly studied in the context of aquaporin-5 (AQP5) and phosphatidylserine (PS6) interactions within cell membranes. [] While not directly targeting AQP5, this research highlights the broader applicability of computational methods like hSMD in studying ligand-protein interactions within a biologically relevant environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

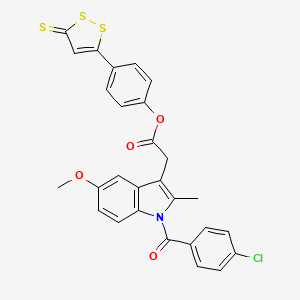

![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)